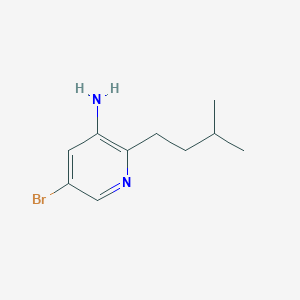

5-Bromo-2-(3-methylbutyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15BrN2 |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

5-bromo-2-(3-methylbutyl)pyridin-3-amine |

InChI |

InChI=1S/C10H15BrN2/c1-7(2)3-4-10-9(12)5-8(11)6-13-10/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

DALDZOOYKJOMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=C(C=C(C=N1)Br)N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 5 Bromo 2 3 Methylbutyl Pyridin 3 Amine

Electronic Structure Analysis via Density Functional Theory (DFT)

No published studies are currently available that perform a detailed DFT analysis on 5-Bromo-2-(3-methylbutyl)pyridin-3-amine. Such an analysis would theoretically provide valuable information regarding the molecule's electronic properties.

A Frontier Molecular Orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. At present, there is no available data from FMO calculations for this specific compound.

Molecular Electrostatic Potential mapping is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. This analysis has not been reported for this compound in the existing literature.

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, are used to quantify and predict the reactive behavior of molecules. There are no reported studies that calculate these indices for this compound.

Molecular Modeling and Conformational Analysis

Detailed molecular modeling and conformational analysis studies for this compound are not found in the current body of scientific literature.

The conformational landscape of this molecule, particularly the influence of the flexible 3-methylbutyl group on the orientation of the pyridine (B92270) ring and its substituents, has not been computationally explored or reported.

While computational methods can predict spectroscopic data (such as NMR and IR spectra) that are invaluable for characterizing chemical transformations, these predictions have not been published for this compound.

Mechanistic Studies of Chemical Transformations

Mechanistic studies are fundamental to optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes. For a molecule like this compound, computational studies would primarily focus on reactions such as electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, which are common for this class of compounds.

The elucidation of reaction pathways involves mapping the potential energy surface of a given chemical reaction. This process identifies the reactants, products, any intermediates, and the transition states that connect them. Transition state theory is a cornerstone of these investigations, providing a framework to understand the kinetics of a reaction. oberlin.edu

For brominated aminopyridines, a key area of investigation is their participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational studies on model systems, like the reaction of 2-bromopyridine (B144113) with aryl boronic acids, have detailed the full catalytic cycle. researchgate.netnih.gov These studies typically calculate the geometries and energies of all species involved, including the palladium catalyst in its various oxidation states, the oxidative addition complex, the transmetalation intermediate, and the reductive elimination transition state.

A hypothetical reaction pathway for an electrophilic bromination on a 2-alkylpyridin-3-amine, a potential step in the synthesis of the target molecule or its precursors, can also be computationally modeled. The calculations would identify the sigma complex (Wheland intermediate) formed during the attack of the electrophile on the pyridine ring. The relative energies of the transition states for attack at different positions on the ring would explain the observed regioselectivity. In pyridine systems, electrophilic attack is generally favored at the 3-position due to the electron-withdrawing nature of the nitrogen atom, which deactivates the 2- and 4-positions. quora.comquora.com

To illustrate the type of data generated in such studies, the following table presents hypothetical geometric parameters for a transition state in an electrophilic substitution reaction on a model aminopyridine.

| Parameter | Bond Length (Å) / Angle (°) |

| C3-Br Bond Length | 2.25 |

| C3-H Bond Length | 1.50 |

| N1-C2-C3 Angle | 118.5 |

| C2-C3-C4 Angle | 121.0 |

This table is illustrative and presents hypothetical data based on typical values for similar transition states.

For the synthesis of this compound, a crucial step would be the introduction of the bromine atom onto the pyridine ring. A computational study of this bromination step would involve calculating the energy profile. This would likely proceed via an electrophilic aromatic substitution mechanism. The energy profile would show the initial formation of a complex between the aminopyridine and the brominating agent, followed by the transition state for the C-Br bond formation, the formation of the sigma complex intermediate, and finally the transition state for the deprotonation to yield the final product.

Another key transformation for this molecule is its use in further synthetic elaborations, such as Suzuki-Miyaura cross-coupling reactions. Computational studies on the Suzuki-Miyaura reaction of bromopyridines have shown that the nature of the ligands on the palladium catalyst, the base, and the solvent can significantly influence the energy profile of the catalytic cycle. mdpi.com For instance, the transmetalation step is often found to be the rate-determining step, and its activation energy can be modulated by the choice of reaction conditions. nih.gov

The following table provides an illustrative example of a calculated energy profile for a hypothetical Suzuki-Mura coupling reaction involving a bromopyridine derivative. The energies are given relative to the starting materials.

| Species | Relative Energy (kcal/mol) |

| Reactants (Bromopyridine + Boronic Acid + Catalyst) | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Oxidative Addition Intermediate | -5.7 |

| Transmetalation Transition State | +20.5 |

| Transmetalation Intermediate | +2.1 |

| Reductive Elimination Transition State | +18.9 |

| Products (Coupled Product + Catalyst) | -25.3 |

This table is illustrative and presents hypothetical data based on typical values for similar catalytic cycles.

Applications in Catalysis and Complex Molecule Construction

Utilization as a Chemical Intermediate in Multistep Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 5-Bromo-2-(3-methylbutyl)pyridin-3-amine positions it as a valuable intermediate for the synthesis of more complex heterocyclic structures. The amino group can act as a nucleophile or a directing group, while the bromine atom provides a handle for cross-coupling reactions, and the pyridine nitrogen offers a site for coordination or quaternization.

Precursor for Heterocyclic Ring Annulation

The vicinal amino and pyridine ring nitrogen atoms in 3-aminopyridine (B143674) derivatives are ideally situated for reactions that lead to the formation of fused heterocyclic rings. This process, known as annulation, is a powerful strategy for building complex polycyclic systems. For instance, aminopyridines can react with various bifunctional reagents to construct fused five- or six-membered rings.

One common approach involves the reaction of 3-aminopyridines with α,β-unsaturated carbonyl compounds or their equivalents to form pyrido[2,3-d]pyrimidine (B1209978) scaffolds, which are present in numerous biologically active molecules. The initial step is typically a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and subsequent aromatization.

| Reactant for Annulation | Fused Heterocyclic System | General Conditions |

| Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | Reflux in a high-boiling solvent (e.g., Dowtherm A) |

| Diethyl malonate | Pyrido[2,3-d]pyrimidine | High temperature, often with a catalyst |

| Malononitrile | 1,8-Naphthyridine | Base catalysis (e.g., piperidine) in a suitable solvent (e.g., ethanol) |

| Phenyl isothiocyanate | Pyrido[2,3-d]pyrimidine derivative | Reflux in pyridine |

Building Block for Fused Pyridine Systems

The inherent reactivity of the 3-aminopyridine core allows for its use as a foundational element in the synthesis of a variety of fused pyridine systems. nih.gov Multi-component reactions, in particular, offer an efficient pathway to complex molecules from simple starting materials in a single step. For example, a three-component reaction involving an aldehyde, an active methylene (B1212753) compound, and an aminopyrazole can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov By analogy, this compound could serve as the amino component in similar reactions to generate novel fused systems.

The bromine atom at the 5-position further enhances the synthetic utility of this compound. It can be readily transformed into other functional groups or used as a site for carbon-carbon or carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, thereby enabling the generation of diverse libraries of fused pyridine derivatives for various applications. researchgate.net

Role as a Ligand in Metal-Catalyzed Reactions

The pyridine nitrogen and the exocyclic amino group in this compound provide two potential coordination sites for metal ions, making it and its derivatives attractive candidates for use as ligands in transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences the properties and catalytic activity of the resulting metal complex. nih.govtcu.edu

Design and Synthesis of Pyridinamine-Based Ligands

Pyridinamine-based ligands can be designed to be monodentate, bidentate, or polydentate, depending on the synthetic modifications. The parent compound, this compound, can act as a monodentate ligand through its pyridine nitrogen. More commonly, it serves as a scaffold for the synthesis of multidentate ligands. For example, the amino group can be functionalized to introduce additional donor atoms, leading to the formation of chelating ligands.

A well-known class of ligands based on a similar scaffold are the pyridine-bis(imine) (PDI) ligands, which have been extensively used in late transition metal-catalyzed olefin polymerization. nih.gov The synthesis of such ligands typically involves the condensation of a 2,6-diaminopyridine (B39239) derivative with two equivalents of an aldehyde or ketone. A similar strategy could be envisioned for derivatives of this compound to create novel ligand architectures.

Complexation Chemistry with Transition Metals

Pyridine and its derivatives are known to form stable complexes with a wide range of transition metals, including but not limited to palladium, nickel, copper, rhodium, and iron. wikipedia.orgjscimedcentral.com The coordination of a pyridinamine ligand to a metal center can significantly alter the metal's electronic and steric environment, thereby modulating its reactivity.

The 3-methylbutyl (isopentyl) group at the 2-position of the title compound is expected to exert a significant steric influence on the metal center upon coordination. This steric bulk can be advantageous in certain catalytic reactions by promoting reductive elimination or preventing catalyst deactivation through dimerization. The bromo substituent at the 5-position is electron-withdrawing, which can affect the electron density at the metal center and influence the rates of key catalytic steps such as oxidative addition and reductive elimination.

| Transition Metal | Typical Coordination Geometry | Potential Catalytic Applications |

| Palladium(II) | Square Planar | Cross-coupling reactions (Suzuki, Heck, Sonogashira), Carbonylation |

| Nickel(II) | Square Planar, Tetrahedral | Olefin polymerization, Cross-coupling reactions |

| Copper(I/II) | Tetrahedral, Square Planar, Octahedral | Atom Transfer Radical Polymerization (ATRP), Click chemistry, C-N and C-O coupling |

| Rhodium(I/III) | Square Planar, Octahedral | Hydroformylation, Hydrogenation |

| Iron(II/III) | Tetrahedral, Octahedral | Olefin polymerization, Oxidation reactions |

Influence of Ligand Structure on Catalytic Activity

The structure of the pyridinamine ligand plays a crucial role in determining the outcome of a metal-catalyzed reaction. The electronic properties of the substituents on the pyridine ring can influence the Lewis acidity of the metal center, which in turn affects substrate binding and activation. nih.gov Electron-donating groups generally increase the electron density on the metal, making it more nucleophilic and prone to oxidative addition. Conversely, electron-withdrawing groups decrease the electron density, making the metal more electrophilic and potentially enhancing its catalytic activity in reactions involving nucleophilic attack on a coordinated substrate.

The steric environment created by the ligand is also a critical factor. Bulky substituents near the metal center can create a specific pocket for the substrate to bind, leading to high levels of regio- and stereoselectivity. In olefin polymerization, for example, the steric profile of the ligand can control the microstructure of the resulting polymer. nih.gov The isopentyl group in this compound is a non-coordinating, bulky alkyl group that can influence the catalytic pocket of a metal complex, potentially leading to unique selectivity in various catalytic transformations.

Scaffold for Advanced Organic Material Development

The structural framework of this compound makes it a promising candidate for the development of advanced organic materials. The pyridine core, known for its electron-deficient nature, combined with the potential for extensive functionalization, allows for the tuning of electronic and photophysical properties.

Substituted pyridines are integral components in the design of functional materials for organic electronics. semanticscholar.orgresearchgate.net The ability to introduce various substituents onto the pyridine ring through cross-coupling reactions at the bromine position allows for the systematic modification of the material's properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). researchgate.net For instance, the amino group can be derivatized to further extend the π-conjugation of the system, a key factor in designing materials with high charge carrier mobility.

The polymerization of aminopyridines is a viable route to novel conductive polymers. While the direct oxidative coupling of aminopyridines can be challenging due to the electron-poor nature of the pyridine ring, palladium-catalyzed self-amination of bromo-aminopyridines presents a potential pathway for polymerization. researchgate.net This could lead to the synthesis of novel polymers with unique electronic and optical properties.

Furthermore, substituted pyridines are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atom of the pyridine ring and the exocyclic amino group can both act as coordination sites for metal ions, leading to the formation of extended, highly ordered structures. The 3-methylbutyl group can influence the solubility and processing of these materials, as well as the packing of the resulting structures.

The fluorescent properties of multi-substituted aminopyridines have also been investigated. mdpi.com By carefully selecting the substituents, it is possible to tune the emission wavelength and quantum yield of these compounds, making them suitable for applications in sensors and imaging. The presence of a bromine atom offers a handle for introducing fluorophores or other functional groups to create tailored fluorescent materials. mdpi.com

Derivatization for Functional Molecule Generation

The chemical architecture of this compound offers several avenues for derivatization to generate a wide array of functional molecules. The presence of a bromine atom, an amino group, and the pyridine ring itself allows for a variety of chemical transformations.

The bromine atom is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. This reaction is highly versatile and tolerant of many functional groups. Similarly, the Buchwald-Hartwig amination can be employed to replace the bromine atom with a variety of primary and secondary amines, leading to the synthesis of more complex diaminopyridine derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds.

The amino group is another site for facile derivatization. It can undergo acylation, alkylation, and sulfonylation reactions to introduce a variety of functional groups. For instance, acylation with an appropriate acid chloride or anhydride (B1165640) can yield the corresponding amide, which can alter the electronic properties of the pyridine ring and provide a site for further functionalization. Derivatization of aminopyridines is a common strategy in the development of pharmaceuticals and other bioactive molecules.

The pyridine nitrogen atom can also be involved in derivatization. It can be quaternized to form pyridinium (B92312) salts, which have applications as ionic liquids and phase-transfer catalysts. The electronic properties of the pyridine ring are significantly altered upon quaternization, which can be exploited in the design of functional molecules.

The combination of these derivatization strategies allows for the generation of a diverse library of compounds from a single precursor. For example, a Suzuki coupling could be performed at the bromine position, followed by acylation of the amino group, leading to a highly functionalized and complex molecule. This modular approach is highly valuable in drug discovery and materials science.

Below is a table summarizing potential derivatization reactions for this compound:

| Reactive Site | Reaction Type | Reagents and Conditions | Potential Product Class |

| Bromo Group | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-(3-methylbutyl)pyridin-3-amines |

| Bromo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl/alkyl-5-amino-2-(3-methylbutyl)pyridin-3-amines |

| Amino Group | Acylation | Acid chloride/anhydride, base | N-(5-Bromo-2-(3-methylbutyl)pyridin-3-yl)amides |

| Amino Group | Alkylation | Alkyl halide, base | N-Alkyl-5-bromo-2-(3-methylbutyl)pyridin-3-amines |

| Pyridine Nitrogen | Quaternization | Alkyl halide | 5-Bromo-3-amino-2-(3-methylbutyl)-1-alkylpyridinium halides |

This versatility in derivatization underscores the importance of this compound as a valuable intermediate in synthetic organic chemistry.

Future Directions and Emerging Research Avenues for 5 Bromo 2 3 Methylbutyl Pyridin 3 Amine

Development of Novel and Efficient Synthetic Routes

The future synthesis of 5-Bromo-2-(3-methylbutyl)pyridin-3-amine and its analogs will likely move beyond traditional multi-step batch processes towards more efficient and modular strategies. Key areas of development will focus on convergent syntheses that allow for rapid diversification.

Future synthetic approaches could involve:

Late-Stage C-H Functionalization: A significant advancement would be the development of methods for the direct introduction of the 3-methylbutyl group onto a pre-functionalized 5-bromo-pyridin-3-amine core via C-H activation. This would provide a highly convergent route, avoiding the often-challenging synthesis of alkyl-substituted pyridine (B92270) rings from the ground up.

Multi-component Reactions (MCRs): Designing a one-pot MCR that combines acyclic precursors to construct the substituted pyridine ring in a single step would be a highly efficient strategy. Research into novel MCRs for generating polysubstituted pyridines is an active field, and tailoring these reactions for the specific substitution pattern of the target molecule is a key future goal. nih.gov

Transition-Metal-Catalyzed Ring Formation: Exploring catalytic cycles that assemble the pyridine core from simpler, readily available starting materials, such as alkynes, nitriles, and other small molecules, could provide novel and flexible synthetic pathways.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-H Alkylation | High atom economy, rapid access to analogs. | Achieving high regioselectivity at the C-2 position. |

| Multi-component Reactions | High efficiency, operational simplicity, reduced waste. | Identification of suitable starting materials and catalysts. |

| Catalytic Ring Synthesis | Modularity, potential for asymmetric synthesis. | Catalyst development, control of regioselectivity. |

Exploration of New Reactivity Modes and Catalytic Systems

The unique arrangement of the amino, bromo, and alkyl groups in this compound offers a rich playground for exploring new reactivity. The bromine atom at the 5-position serves as a classical handle for a wide array of palladium- or copper-catalyzed cross-coupling reactions. Future research will undoubtedly leverage this for Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings to introduce diverse aryl, alkynyl, amino, and organotin moieties, respectively. nih.govnih.govresearchgate.net

Beyond established methods, emerging avenues include:

Dual-Site Functionalization: Developing catalytic systems that can selectively functionalize both the C5-Br bond and the C3-NH2 group in a controlled, sequential, or even one-pot manner would unlock access to complex molecular architectures.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could enable novel transformations that are difficult to achieve with traditional thermal methods. For instance, radical-based functionalization at the alkyl chain or novel coupling reactions involving the pyridine core could be explored.

Directed C-H Activation: The amino group at C-3 could serve as an internal directing group to facilitate regioselective C-H functionalization at the C-4 position, a site that is typically difficult to functionalize directly.

| Reaction Type | Reactive Site | Potential Transformation | Catalytic System |

| Suzuki Coupling | C5-Br | Arylation/Heteroarylation | Palladium/Ligand |

| Buchwald-Hartwig Amination | C5-Br | Amination (N-Arylation/N-Alkylation) | Palladium/Ligand |

| Sonogashira Coupling | C5-Br | Alkynylation | Palladium/Copper |

| Directed C-H Functionalization | C4-H | Arylation, Alkylation, Halogenation | Transition Metals (e.g., Pd, Ru, Rh) |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of derivatives of this compound, the integration of continuous flow chemistry and automated synthesis platforms is a critical future direction. Flow chemistry offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the ability to scale up reactions predictably. researchgate.netacs.orgmdpi.comacs.org

Future research in this area could focus on:

Telescoped Synthesis: Developing a multi-step, continuous flow process where the synthesis of the core molecule is immediately followed by one or more derivatization reactions (e.g., a Suzuki coupling) without intermediate isolation or purification. vcu.edu This "synthesis-to-screening" approach can dramatically shorten development timelines.

Automated Reaction Optimization: Employing automated flow reactors equipped with real-time analytics (e.g., HPLC, MS) can allow for high-throughput experimentation. Algorithms could rapidly screen different catalysts, solvents, and temperatures to identify optimal conditions for reactions involving the target molecule.

Safe Generation of Reactive Intermediates: Flow chemistry is particularly well-suited for reactions involving hazardous or unstable intermediates. For example, if a synthesis route requires diazotization or the use of organometallic reagents, a flow setup can generate and consume these species in situ, minimizing risk. acs.org

Advanced Computational Predictions for Reactivity and Design

In silico methods are poised to play a transformative role in guiding the exploration of this compound chemistry. Density Functional Theory (DFT) and other computational tools can provide deep insights into the molecule's electronic structure and predict its reactivity, saving significant experimental time and resources. researchgate.netscirp.org

Emerging computational research avenues include:

Reactivity Mapping: Calculating molecular orbital energies (e.g., HOMO-LUMO) and generating electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack. imperial.ac.uk This can help rationalize observed reactivity and guide the design of new reactions.

Mechanism Elucidation: Computational modeling can be used to map out the entire reaction coordinate for potential transformations, such as catalytic cross-coupling or C-H activation. This allows for the identification of transition states and intermediates, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions.

Virtual Library Design: By computationally assessing the properties of a virtual library of derivatives, researchers can prioritize the synthesis of compounds with desired electronic or steric properties. For example, DFT can predict how different substituents at the 5-position will influence the basicity of the pyridine nitrogen or the nucleophilicity of the 3-amino group. acs.org

Expanding the Scope of Complex Molecule Synthesis

The true potential of this compound lies in its application as a versatile building block for the synthesis of more complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. vcu.edunih.gov The orthogonal reactivity of its functional groups makes it an ideal scaffold for building molecular complexity.

Future work should focus on demonstrating its utility in the synthesis of:

Fused Heterocyclic Systems: The 3-amino group is perfectly positioned to react with adjacent functionalities (introduced via the C-2 alkyl or a new group at C-4) to construct fused ring systems like imidazopyridines or pyrrolopyridines, which are common motifs in medicinal chemistry.

Bio-conjugates and Probes: The molecule could be elaborated into chemical probes or building blocks for bioconjugation. The bromine could be converted into an alkyne or azide for click chemistry, while the amine could be used for amide bond formation with biomolecules.

Novel Ligands for Catalysis: By introducing coordinating groups via the C5-Br position, novel bidentate or tridentate ligands could be synthesized. The steric bulk of the 2-(3-methylbutyl) group could influence the coordination geometry and catalytic activity of resulting metal complexes. nih.gov

The strategic functionalization of this scaffold could lead to the rapid assembly of libraries of complex molecules for screening in various biological assays, opening the door to new therapeutic agents and functional materials.

Q & A

Q. What synthetic routes are effective for preparing 5-Bromo-2-(3-methylbutyl)pyridin-3-amine, and how can purity be optimized?

- Methodological Answer : The synthesis of brominated pyridines often involves regioselective bromination or nucleophilic substitution. For example, 2-Amino-5-bromo-3-methylpyridine is synthesized via bromination of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) under controlled conditions . Adapting this approach, the 3-methylbutyl group can be introduced via alkylation of a precursor (e.g., 2-aminopyridine) before bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%). Monitor reaction progress using TLC and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the electronic and steric effects of the 3-methylbutyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky 3-methylbutyl group may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). To mitigate this, optimize catalyst systems: use Pd(PPh) with bulky ligands (e.g., SPhos) to enhance turnover . Electronic effects can be studied via Hammett plots by comparing reaction rates with analogs (e.g., methyl vs. tert-butyl substituents). Computational modeling (DFT) using Gaussian or ORCA software predicts charge distribution and reactive sites . Validate predictions experimentally via kinetic studies under inert atmospheres.

Advanced Research Questions

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results during structural elucidation?

- Methodological Answer : Conflicts between X-ray diffraction (XRD) and NMR data may arise from dynamic effects (e.g., conformational flexibility in solution). Use SHELX for refinement of XRD data to confirm solid-state structure . For solution-phase analysis, employ variable-temperature NMR or NOESY to detect hindered rotation. If ambiguity persists, leverage complementary techniques like IR spectroscopy (to identify functional groups) or gas-phase electron diffraction (for small molecules). Cross-validate with computational geometry optimization (e.g., using Avogadro or Spartan) .

Q. How can this compound serve as a precursor for bioactive heterocycles in medicinal chemistry?

- Methodological Answer : The bromine atom is a versatile handle for functionalization. For example:

- Buchwald-Hartwig amination : React with aryl amines using Pd(dba)/Xantphos to install pharmacophores .

- Cyclization : Use CuI-catalyzed Ullmann coupling to form fused pyrido[2,3-b]pyrazines, which are scaffolds for kinase inhibitors .

Screen derivatives for bioactivity via in vitro assays (e.g., enzyme inhibition) and optimize ADMET properties using QSAR models.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Scaling bromination reactions risks over-bromination or decomposition. Implement flow chemistry to control exothermic reactions and improve heat dissipation. Use in-line FTIR or Raman spectroscopy for real-time monitoring . For regioselectivity, employ directing groups (e.g., -NH) or Lewis acids (e.g., ZnCl) to bias bromine placement. Compare batch vs. continuous-flow yields and purity via GC-MS or UPLC.

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectral data when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions between NMR, MS, and XRD data often stem from impurities or polymorphism. For NMR:

- Acquire H-N HMBC to confirm connectivity.

- Use deuterated solvents to eliminate exchangeable proton interference.

For XRD, ensure single-crystal quality by recrystallization from ethanol/water. If polymorphs exist, characterize via DSC/TGA to identify thermal stability differences . Cross-reference with synthetic intermediates to trace discrepancies.

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling brominated pyridines like this compound?

- Methodological Answer : Brominated compounds may release HBr under harsh conditions. Use inert atmosphere (N/Ar) for reactions and neutralize waste with NaHCO. Personal protective equipment (PPE): nitrile gloves, lab coat, and goggles. Store at 2–8°C in amber vials to prevent light degradation. For spills, absorb with vermiculite and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.